molecular formula C6H6BrNO2S B181283 3-Bromobenzenesulfonamide CAS No. 89599-01-9

3-Bromobenzenesulfonamide

Katalognummer B181283
CAS-Nummer: 89599-01-9
Molekulargewicht: 236.09 g/mol
InChI-Schlüssel: MUBJNMWVQGHHLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromobenzenesulfonamide is a compound with the molecular formula C6H6BrNO2S . It is used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 3-Bromobenzenesulfonamide has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction .

Wissenschaftliche Forschungsanwendungen

  • Pharmaceutical Research

    • Sulfonamides, including 3-Bromobenzenesulfonamide, have been used as antibacterial drugs for decades . They have a wide range of biological applications in medicine and as pesticides .
    • More recently, it has been found that sulfonamide compounds have extensive biological activities. They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
    • For example, certain sulfonamide compounds have been proven to have good anticancer effects, and are currently applied in clinical trials .
  • Chemical Synthesis

    • 3-Bromobenzenesulfonamide can be synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
    • The single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .
    • DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .

Safety And Hazards

3-Bromobenzenesulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

3-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBJNMWVQGHHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370490
Record name 3-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzenesulfonamide

CAS RN

89599-01-9
Record name 3-Bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Bromobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Bromobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Bromobenzenesulfonamide
Reactant of Route 6
3-Bromobenzenesulfonamide

Citations

For This Compound
64
Citations
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
… Compound 38 was synthesized from 2,4-dichloro-benzoic acid and 3-bromobenzenesulfonamide using RPS coupling procedure B. Yield = 22%. H NMR (250 MHz, DMSO-d 6 ): δ 8.06 (…
Number of citations: 74 pubs.acs.org
K Su, J Luo, L Van Meervelt - Acta Crystallographica Section E …, 2023 - scripts.iucr.org
The title compound, C10H14BrN5O2S, is the bromobenzenesulfonamide derivative of the type 2 diabetes drug metformin. The asymmetric unit contains two molecules with almost …
Number of citations: 8 scripts.iucr.org
SL Müller, JA Schreiber, D Schepmann… - European Journal of …, 2017 - Elsevier
… The most potent 3-bromobenzenesulfonamide 5i displays a significant increased inhibition of GluN2A containing NMDARs (p < 0.001). In particular the high GluN2A activity of the 3-…
Number of citations: 16 www.sciencedirect.com
R Anana, PNP Rao, QH Chen, EE Knaus - Bioorganic & medicinal …, 2006 - Elsevier
… = H, Me), and either 2-iodobenzenesulfonamide (8a), 3-bromobenzenesulfonamide (8b), or 4-bromobenzenesulfonamide (8c), were employed in this cross-coupling reaction using …
Number of citations: 29 www.sciencedirect.com
A Nordqvist, MT Nilsson, S Röttger, LR Odell… - Bioorganic & medicinal …, 2008 - Elsevier
… Following the general procedure, 3-bromobenzenesulfonamide (0.1 mmol) was N-arylated … Following the general procedure, 3-bromobenzenesulfonamide (0.1 mmol) was N-arylated …
Number of citations: 44 www.sciencedirect.com
P Liu, NT Tung, X Xu, J Yang, F Li - The Journal of Organic …, 2021 - ACS Publications
… (24) Under standard conditions, the N-methylation of 3-bromobenzenesulfonamide 7 with methanol proceeded for 15 h to give the key intermediate 8 in 92% yield. Then, Cu-catalyzed …
Number of citations: 32 pubs.acs.org
T Yun, T Qin, Y Liu, L Lai - European Journal of Medicinal Chemistry, 2016 - Elsevier
… Halogenated monosubstituted sulfanilamides, 4-amino-3-bromobenzenesulfonamide (I w ) was got by reacting sulfanilamide with N-bromosuccinimide; 4-amino-3-…
Number of citations: 18 www.sciencedirect.com
J Thelemann, B Illarionov, K Barylyuk, J Geist… - …, 2015 - Wiley Online Library
… One-pot borylation, followed by coupling to 3-bromobenzenesulfonamide and deprotection, afforded 20 a (Scheme 5). Borylation of compound 34, coupling to building block 29 (…
O Guzel-Akdemir, A Akdemir, P Pan… - Journal of Medicinal …, 2013 - ACS Publications
Trypanosoma cruzi, the causative agent of Chagas disease, encodes for an α-carbonic anhydrase (CA, EC 4.2.1.1) possessing high catalytic activity (TcCA) which was recently …
Number of citations: 63 pubs.acs.org
D Masci, M Puxeddu, L Di Magno… - Journal of Medicinal …, 2023 - ACS Publications
We synthesized new pyrrole and indole derivatives as human carbonic anhydrase (hCA) inhibitors with the potential to inhibit the Wnt/β-catenin signaling pathway. The presence of both …
Number of citations: 3 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.